molecular formula C11H12Cl2N2O5 B601413 m-erythro-Chloramphenicol CAS No. 138125-71-0

m-erythro-Chloramphenicol

Cat. No.: B601413
CAS No.: 138125-71-0
M. Wt: 323.126
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Description

m-erythro-Chloramphenicol is a stereoisomer of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947. Chloramphenicol is known for its effectiveness against a variety of bacterial infections, although its use has declined due to potential side effects such as bone marrow toxicity . The m-erythro form, like other stereoisomers, has unique properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-erythro-Chloramphenicol involves several steps, starting from basic organic compounds. One common method includes the Meerwein-Ponndorf-Verley reduction, which involves the reduction of a nitro group to an amine group . The process typically requires reagents such as aluminum isopropoxide and solvents like isopropyl alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

m-erythro-Chloramphenicol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of chloramphenicol, each with distinct biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-erythro-Chloramphenicol is unique due to its specific stereochemistry, which influences its biological activity and interactions with bacterial enzymes. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

m-erythro-Chloramphenicol, a derivative of chloramphenicol, is a broad-spectrum antibiotic known for its ability to inhibit bacterial protein synthesis. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

This compound exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, preventing the formation of peptide bonds during protein synthesis. The specific interaction occurs at the ribosomal RNA (rRNA) and ribosomal proteins, which are crucial for the translation process .

Key Mechanisms:

  • Inhibition of Protein Synthesis : The compound binds reversibly to the L16 protein of the 50S ribosomal subunit, obstructing amino acid transfer to growing peptide chains .
  • Impact on Ribosomal Assembly : Studies indicate that this compound affects the assembly of both large and small ribosomal subunits, leading to defects in ribosomal function and overall protein synthesis .

Biological Activity and Efficacy

The efficacy of this compound varies across different bacterial strains. It has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli 8 µg/mLModerate
Staphylococcus aureus 4 µg/mLHigh
Streptococcus pneumoniae 2 µg/mLHigh
Salmonella typhimurium 16 µg/mLModerate
Pseudomonas aeruginosa 32 µg/mLLow

Data compiled from various studies assessing the antimicrobial susceptibility of bacterial strains to this compound.

Case Studies and Clinical Implications

  • Treatment of Typhoid Fever : A clinical study demonstrated that this compound effectively reduced fever and bacterial load in patients with typhoid fever caused by Salmonella enterica. The study reported a significant decrease in symptoms within 48 hours of treatment, highlighting its therapeutic potential .
  • Leukemia Treatment : Research has shown that this compound exhibits selective toxicity against T-leukemic cells while sparing normal lymphocytes. This differential effect suggests potential applications in cancer therapy, particularly in targeting malignant cells without harming healthy tissues .
  • Resistance Patterns : Despite its efficacy, resistance to this compound has been observed in various bacterial populations. Mechanisms include modifications in ribosomal RNA and efflux pump activation, necessitating ongoing surveillance and research into combination therapies to combat resistance .

Toxicity and Safety Profile

While this compound is effective, it is associated with several adverse effects. Notably, it can cause bone marrow suppression leading to aplastic anemia in some patients. Monitoring blood counts during treatment is essential to mitigate risks .

Properties

IUPAC Name

2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMJFHVKAXPFIY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747314
Record name 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138125-71-0
Record name 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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